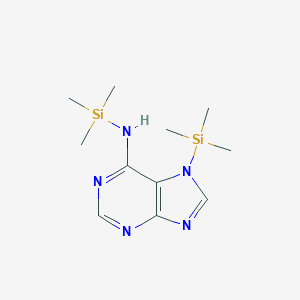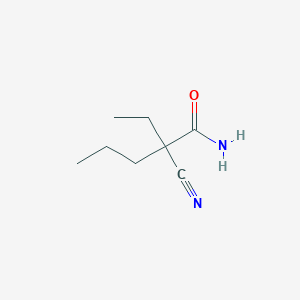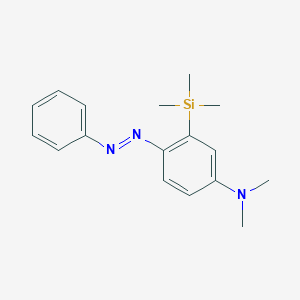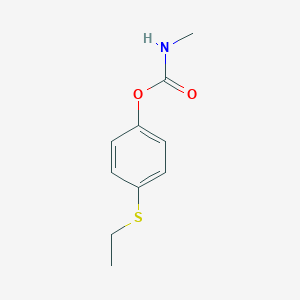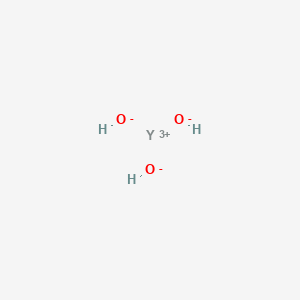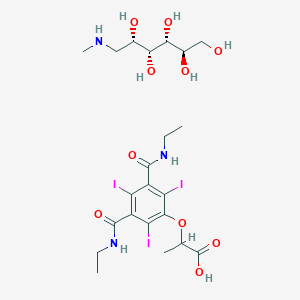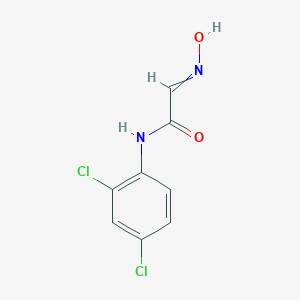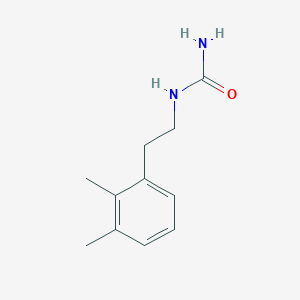
2,3-Dimethylphenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylphenethylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPEU and is a derivative of phenethylamine. DMPEU is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of DMPEU is not fully understood, but it is thought to act as an agonist for certain GPCRs. By binding to these receptors, DMPEU can activate downstream signaling pathways and lead to various physiological effects.
Biochemische Und Physiologische Effekte
DMPEU has been found to exhibit various biochemical and physiological effects. For example, it has been shown to increase intracellular calcium levels in certain cell types. It has also been shown to stimulate the release of certain neurotransmitters, such as dopamine and norepinephrine. These effects are likely due to the activation of specific GPCRs by DMPEU.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPEU in lab experiments is its high affinity and selectivity for certain GPCRs. This makes it a valuable tool for the study of these receptors and their downstream signaling pathways. However, one limitation is that DMPEU is not a naturally occurring compound and may not fully mimic the effects of endogenous ligands. Additionally, DMPEU may have off-target effects that need to be carefully considered in experimental design.
Zukünftige Richtungen
There are several future directions for research on DMPEU. One area of interest is the development of DMPEU derivatives with improved selectivity and affinity for specific GPCRs. Another area of interest is the study of DMPEU in vivo to better understand its physiological effects. Additionally, DMPEU may have potential therapeutic applications, and further research is needed to explore this possibility.
Conclusion
2,3-Dimethylphenethylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPEU is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects. DMPEU has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, DMPEU is a valuable tool for the study of GPCRs and their downstream signaling pathways.
Synthesemethoden
DMPEU is synthesized through the reaction of 2,3-dimethylphenethylamine and urea in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is DMPEU, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DMPEU has been found to have various scientific research applications. One of the primary applications is as a ligand for the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cell signaling and are involved in various physiological processes. DMPEU has been shown to have high affinity and selectivity for certain GPCRs, making it a valuable tool for the study of these receptors.
Eigenschaften
CAS-Nummer |
17291-87-1 |
|---|---|
Produktname |
2,3-Dimethylphenethylurea |
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-4-3-5-10(9(8)2)6-7-13-11(12)14/h3-5H,6-7H2,1-2H3,(H3,12,13,14) |
InChI-Schlüssel |
PZZVZUYFWZWFGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CCNC(=O)N)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)CCNC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
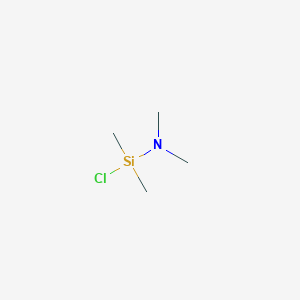
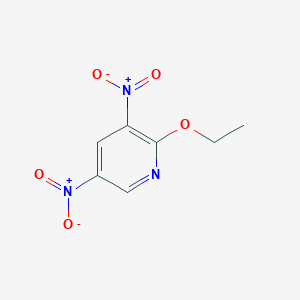
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
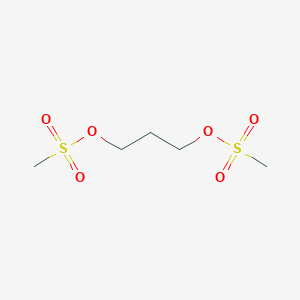
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)
